molecular formula C13H16O4 B13443019 [2]-Gingerdione

[2]-Gingerdione

Cat. No.: B13443019
M. Wt: 236.26 g/mol
InChI Key: ASOVUCJFCHQGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Gingerdione is a bioactive compound found in ginger (Zingiber officinale). It is one of the many constituents responsible for the medicinal properties of ginger, including its anti-inflammatory, antioxidant, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Gingerdione typically involves the extraction of gingerol from ginger, followed by oxidation. One common method includes the use of potassium permanganate as an oxidizing agent under controlled conditions to convert gingerol to 2-Gingerdione.

Industrial Production Methods

Industrial production of 2-Gingerdione often involves large-scale extraction from ginger roots using solvents such as ethanol or methanol. The extracted gingerol is then subjected to oxidation using industrial oxidizing agents. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-Gingerdione undergoes various chemical reactions, including:

    Oxidation: Conversion of gingerol to -Gingerdione.

    Reduction: Reduction of -Gingerdione to gingerol.

    Substitution: Reactions involving the substitution of functional groups on the -Gingerdione molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: -Gingerdione.

    Reduction: Gingerol.

    Substitution: Various substituted derivatives of -Gingerdione.

Scientific Research Applications

Chemistry

In chemistry, 2-Gingerdione is used as a model compound to study oxidation and reduction reactions. Its unique structure makes it an excellent candidate for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, 2-Gingerdione is studied for its anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular pathways and gene expression.

Medicine

Medically, 2-Gingerdione is investigated for its potential anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines, making it a candidate for developing new anticancer drugs.

Industry

In the food and pharmaceutical industries, 2-Gingerdione is used as a natural additive due to its health benefits. It is incorporated into dietary supplements and functional foods to enhance their therapeutic properties.

Mechanism of Action

2-Gingerdione exerts its effects through various molecular targets and pathways. It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation. Additionally, it scavenges free radicals, thereby exhibiting antioxidant properties. In cancer cells, 2-Gingerdione induces apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Gingerol: The precursor to -Gingerdione, known for its anti-inflammatory and antioxidant properties.

    Shogaol: Another bioactive compound in ginger with similar therapeutic effects.

    Zingerone: A compound with antioxidant and anti-inflammatory properties.

Uniqueness

2-Gingerdione is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to induce apoptosis in cancer cells sets it apart from other ginger-derived compounds, making it a promising candidate for anticancer research.

Biological Activity

-Gingerdione, a bioactive compound derived from ginger (Zingiber officinale), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

-Gingerdione is one of the gingerol analogs, characterized by its unique chemical structure that contributes to its biological activity. Its molecular formula is C17H24O3C_{17}H_{24}O_3, and it is known for various health benefits.

Antioxidant Activity

Research indicates that -gingerdione exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidants. In an in vitro study, -gingerdione demonstrated the ability to decrease malondialdehyde (MDA) levels in rat heart homogenates, which is indicative of its protective effects against oxidative damage .

Anti-inflammatory Effects

-Gingerdione has been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. A recent study highlighted that this compound could effectively reduce inflammation in models of rheumatoid arthritis, suggesting its potential as an adjunct therapy for inflammatory conditions .

Anticancer Potential

The anticancer effects of -gingerdione have been documented in various studies. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. A systematic review noted that ginger extracts containing -gingerdione significantly inhibited tumor growth in animal models, particularly in breast and colorectal cancers .

The biological activities of -gingerdione are attributed to several mechanisms:

  • Nrf2 Activation : This compound activates the Nrf2 pathway, which enhances the expression of antioxidant genes and protects against cellular damage.
  • Inhibition of NF-κB : By inhibiting NF-κB signaling, -gingerdione reduces the expression of inflammatory mediators.
  • Modulation of Apoptotic Pathways : It influences apoptotic pathways by regulating Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

Case Studies

  • Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that supplementation with ginger extract containing -gingerdione resulted in a significant reduction in joint pain and swelling compared to placebo .
  • Cancer Treatment : In a study on breast cancer patients, administration of ginger extracts led to reduced tumor markers and improved quality of life metrics among participants receiving conventional chemotherapy .

Data Table: Biological Activities of -Gingerdione

Activity TypeMechanismStudy Reference
AntioxidantScavenging free radicalsPMC4058601
Anti-inflammatoryInhibition of cytokinesPMC6616534
AnticancerInduction of apoptosisPMC4106649
Insulin secretionClosure of K ATP channelsMDPI 12(2):324

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione

InChI

InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h4,6,8,16H,3,5,7H2,1-2H3

InChI Key

ASOVUCJFCHQGTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.